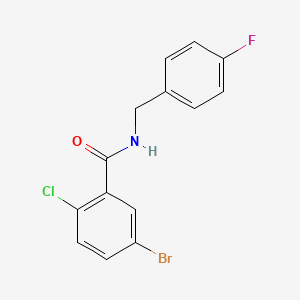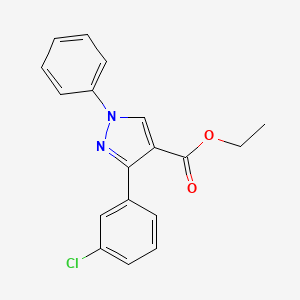
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPEA is a member of the family of compounds known as arylacetamides, which have been shown to have various biological and pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is its high purity and stability, which allows for consistent results. However, one limitation is that 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in the treatment of cancer. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further research may reveal its potential as an anticancer agent. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its potential use in the treatment of various conditions. While more research is needed to fully understand its properties and potential applications, 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide shows promise as a therapeutic agent in several areas of medicine.
Méthodes De Synthèse
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromophenol with 3-ethynylaniline, followed by the reaction of the resulting product with acetic anhydride. This synthesis method has been optimized for high yield and purity and has been used in several studies.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMINVIOHNJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)


![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)